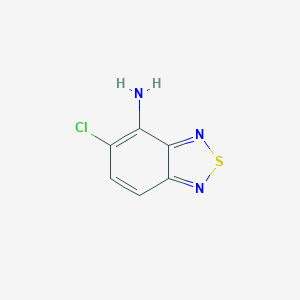

4-Amino-5-chloro-2,1,3-benzothiadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2,1,3-benzothiadiazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3S/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MURNIACGGUSMAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80184610 | |

| Record name | 4-Amino-5-chloro-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30536-19-7 | |

| Record name | 5-Chloro-4-amino-2,1,3-benzothiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30536-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-chloro-2,1,3-benzothiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030536197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-5-chloro-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80184610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-5-CHLORO-2,1,3-BENZOTHIADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6QN8431MF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Amino-5-chloro-2,1,3-benzothiadiazole chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-Amino-5-chloro-2,1,3-benzothiadiazole

Introduction

This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2][3] As a derivative of 2,1,3-benzothiadiazole, an electron-deficient system, it serves as a crucial building block in the synthesis of various functional molecules.[1][4] The presence of both an amino (-NH2) and a chloro (-Cl) group on the benzothiadiazole core imparts unique reactivity, making it a key intermediate in the production of pharmaceuticals, dyes, pigments, and agricultural chemicals.[1][2][5] Notably, it is a primary precursor in the synthesis of Tizanidine, a clinically important muscle relaxant.[1][6][7] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₆H₄ClN₃S | [2][8] |

| Molecular Weight | 185.63 g/mol | [2] |

| CAS Number | 30536-19-7 | [1][2] |

| Appearance | Light yellow to orange powder/crystal | [2][6][9] |

| Melting Point | 87 - 91 °C | [2] |

| Boiling Point (Predicted) | 316.4 ± 22.0 °C | [10] |

| Density (Predicted) | 1.632 ± 0.06 g/cm³ | [10] |

| Solubility | Soluble in Methanol and Ethyl Acetate; Slightly soluble in DMSO | [6][10] |

| Storage Temperature | 2 - 8 °C or -20°C Freezer | [2][10] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.[1] While specific experimental data from published literature is not readily available, predicted chemical shift ranges are presented below.[1]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹H NMR | ||

| Aromatic Protons | ~7.0 - 8.0 | d, d |

| Amino Protons (NH₂) | Variable | br s |

| ¹³C NMR | ||

| Aromatic C-Cl | ~120 - 130 | - |

| Aromatic C-N | ~140 - 150 | - |

| Other Aromatic C | ~110 - 140 | - |

| Thiadiazole C | ~150 - 160 | - |

Note: The chemical shift of the amino protons is variable and can be influenced by solvent and concentration.[1] For unambiguous signal assignment, 2D NMR techniques like COSY and HSQC would be employed.[1]

Infrared (IR) and Mass Spectrometry (MS)

-

IR Spectroscopy: This technique is crucial for identifying functional groups. Key absorptions for this molecule would include N-H stretching vibrations for the amino group and characteristic peaks for the aromatic ring system.[1]

-

Mass Spectrometry: MS is used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M+) at m/z 185 and an isotopic peak (M+2) at m/z 187, characteristic of the presence of a chlorine atom.[8]

Synthesis and Experimental Protocols

The most common and industrially viable method for synthesizing this compound is through the reduction of its nitro precursor.[1]

1. Synthesis via Reduction of a Nitro Precursor

This process involves the chemical reduction of 5-chloro-4-nitro-2,1,3-benzothiadiazole.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, create a suspension of iron powder in an acidic medium, typically water with hydrochloric acid.

-

Addition of Reactant: Gradually add the starting material, 5-chloro-4-nitro-2,1,3-benzothiadiazole, to the stirred suspension. The reaction is exothermic and the temperature should be controlled.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide (B78521) solution).

-

Isolation and Purification: The crude product can be isolated by filtration. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., methanol/water) to yield the final product with a purity of ≥ 97%.[2]

Reactivity and Key Applications

The amino group of this compound is a primary site for further chemical modifications, making it a valuable intermediate.[1]

1. Synthesis of Tizanidine Precursor

A significant application is its role in the synthesis of Tizanidine, where it undergoes a condensation and cyclization reaction.[1][11]

Caption: Reaction pathway for the synthesis of Tizanidine from its precursor.

Detailed Experimental Protocol (Example from Patent Literature): [11]

-

Reactant Addition: To 350 ml of phosphorus oxychloride (POCl₃), add 18.6 g of this compound under stirring.[11]

-

Second Reactant: Follow with the addition of 12.7 g of 1-acetyl-2-imidazolidinone.[11]

-

Reaction Conditions: Heat the mixture to 50-60 °C and allow it to react for 30-40 hours.[1][11]

-

Work-up: After the reaction is complete, distill off the excess phosphorus oxychloride under reduced pressure.[11] The residue is then added to ice-cold water, and the pH is adjusted to an alkaline range with 1 N sodium hydroxide.[11]

-

Purification: The resulting crystals are collected and can be further purified. The process can be optimized to achieve yields up to 93.6%.[1]

2. Other Applications

-

Dyes and Pigments: It serves as a key intermediate in producing colorants with excellent stability and lightfastness for the textile and coatings industries.[2]

-

Agricultural Chemicals: The compound is used in the synthesis of some herbicides and pesticides.[2][5]

-

Materials Science: As a benzothiadiazole derivative, it is explored for creating materials with specific electronic and optical properties for applications like organic light-emitting diodes (OLEDs) and solar cells.[1]

Biological and Pharmaceutical Relevance

The primary pharmaceutical significance of this compound is its role as a direct precursor to Tizanidine.[1][6] Additionally, the benzothiadiazole scaffold is of high interest in drug discovery, and this specific compound is explored for potential antimicrobial and anticancer properties, opening avenues for new therapeutic developments.[2][5]

Caption: Relationship of the compound to its pharmaceutical applications.

References

- 1. This compound | 30536-19-7 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Buy this compound | 30536-19-7 [smolecule.com]

- 4. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. chempoint.com [chempoint.com]

- 7. RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride - Google Patents [patents.google.com]

- 8. This compound | C6H4ClN3S | CID 771620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 30536-19-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. 30536-19-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. EP0644192B1 - A process for making a benzothiadiazole derivative - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of 4-Amino-5-chloro-2,1,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and key synthetic reactions of 4-Amino-5-chloro-2,1,3-benzothiadiazole. This compound is a pivotal intermediate in the synthesis of various pharmaceutically active compounds, most notably Tizanidine HCl, a centrally acting α2-adrenergic agonist used as a muscle relaxant. This document collates available spectroscopic and structural data, alongside detailed experimental protocols for its synthesis and subsequent reactions. While specific single-crystal X-ray diffraction data for the title compound is not publicly available, a comparative analysis with closely related structures is provided to elucidate its structural characteristics.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a benzene (B151609) ring fused to a thiadiazole ring, with an amino and a chloro substituent on the benzene moiety.

| Identifier | Value |

| IUPAC Name | 5-chloro-2,1,3-benzothiadiazol-4-amine[1] |

| CAS Number | 30536-19-7[1][2] |

| Molecular Formula | C₆H₄ClN₃S[1][2] |

| Molecular Weight | 185.64 g/mol [1] |

| Appearance | Yellow to orange colored powder[3] |

| Melting Point | 87-90 °C[3] |

| InChI | InChI=1S/C6H4ClN3S/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,8H2[4][5][6] |

| InChIKey | MURNIACGGUSMAP-UHFFFAOYSA-N[4][5][6] |

| SMILES | N1=C2C=CC(Cl)=C(N)C2=NS1[4][5][6] |

Structural Elucidation by Spectroscopic Methods

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the two protons on the benzene ring.[7] The chemical shifts of these protons are influenced by the electron-donating amino group and the electron-withdrawing chloro and thiadiazole moieties. A broader signal is anticipated for the amino protons, with its chemical shift being solvent-dependent.[7]

-

¹³C NMR: The carbon NMR spectrum is predicted to display six signals corresponding to the carbon atoms of the benzothiadiazole core. The chemical shifts are dictated by the electronic environment of each carbon atom.

| Spectroscopic Data (Predicted) | |

| ¹H NMR | Aromatic Protons: δ 7.0-8.0 ppm, Amino Protons: Variable |

| ¹³C NMR | Aromatic C-Cl: ~120-130 ppm, Aromatic C-N: ~140-150 ppm, Other Aromatic C: ~110-140 ppm, Thiadiazole C: ~150-160 ppm |

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretching (Amino group) | 3300-3500 (typically two bands for primary amine) |

| C-H Stretching (Aromatic) | 3000-3100[8][9] |

| C=C Stretching (Aromatic) | 1400-1600[8][9] |

| C-N Stretching | 1250-1350 |

| C-Cl Stretching | 600-800 |

Electron ionization mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z 185 and an M+2 peak at m/z 187 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.[7] The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN, Cl, and cleavage of the thiadiazole ring.[7]

Crystallographic Data (Comparative Analysis)

While the specific crystal structure of this compound is not publicly available, analysis of the crystal structures of the parent 2,1,3-benzothiadiazole (B189464) and its 4-amino and 4-nitro derivatives provides valuable insights into the expected solid-state packing and intermolecular interactions.[10]

| Parameter | 2,1,3-Benzothiadiazole [10] | 4-Amino-2,1,3-benzothiadiazole [10] | 4-Nitro-2,1,3-benzothiadiazole [10] |

| Crystal System | Orthorhombic | Monoclinic | Monoclinic |

| Space Group | Pnma | P2₁/c | P2₁/c |

| a (Å) | 11.23 | 8.52 | 4.6171 |

| b (Å) | 12.87 | 6.83 | 9.9885 |

| c (Å) | 3.84 | 12.01 | 14.8728 |

| β (°) | 90 | 105.2 | 98.403 |

| Volume (ų) | 555 | 674 | 678.9 |

The presence of the amino group in 4-amino-2,1,3-benzothiadiazole introduces the potential for hydrogen bonding, which typically leads to different crystal packing arrangements compared to the unsubstituted parent compound.[10] It is expected that this compound would also exhibit hydrogen bonding interactions involving the amino group in its crystal lattice.

Experimental Protocols

Synthesis of this compound

The most common route for the synthesis of this compound is the reduction of its nitro precursor, 5-chloro-4-nitro-2,1,3-benzothiadiazole (B1347146).[7] A widely used method employs iron powder in an acidic medium.[7]

Reaction:

Materials:

-

5-chloro-4-nitro-2,1,3-benzothiadiazole

-

Iron powder (fine grade)

-

Water

-

Concentrated Hydrochloric Acid or Acetic Acid[11]

-

Sodium bicarbonate solution

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-chloro-4-nitro-2,1,3-benzothiadiazole in a mixture of ethanol and water.

-

Add iron powder to the suspension.

-

Slowly add concentrated hydrochloric acid or acetic acid to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron residues.

-

Wash the celite pad with ethanol.

-

Combine the filtrate and washings and remove the ethanol under reduced pressure.

-

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis of Tizanidine Precursor

This compound is a key starting material for the synthesis of Tizanidine. A crucial step involves its reaction with 1-acetyl-2-imidazolidinone (B193065) in the presence of phosphorus oxychloride (POCl₃).[7][12]

Reaction Workflow:

Materials:

-

This compound (18.6 g)[12]

-

1-acetyl-2-imidazolidinone (12.7 g)[12]

-

Phosphorus oxychloride (POCl₃) (350 ml)[12]

-

Ice water

-

Sodium hydroxide (B78521) solution

Procedure:

-

To a flask containing 350 ml of phosphorus oxychloride, add 18.6 g of this compound with stirring.[12]

-

To this mixture, add 12.7 g of 1-acetyl-2-imidazolidinone.[12]

-

Heat the reaction mixture to 50-60 °C and maintain for 30-40 hours.[12]

-

After the reaction is complete, distill off the excess phosphorus oxychloride under reduced pressure.[12]

-

Carefully pour the residue into ice water.[12]

-

Neutralize the mixture with a sodium hydroxide solution.[12]

-

Collect the resulting precipitate by filtration, wash with water, and dry to obtain 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole.[12]

Conclusion

References

- 1. This compound | C6H4ClN3S | CID 771620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. chempoint.com [chempoint.com]

- 4. This compound(30536-19-7) IR2 [m.chemicalbook.com]

- 5. This compound(30536-19-7) 1H NMR spectrum [chemicalbook.com]

- 6. This compound(30536-19-7) 13C NMR [m.chemicalbook.com]

- 7. This compound | 30536-19-7 | Benchchem [benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. benchchem.com [benchchem.com]

- 11. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 4-Amino-5-chloro-2,1,3-benzothiadiazole (CAS 30536-19-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and multifaceted applications of 4-amino-5-chloro-2,1,3-benzothiadiazole (CAS 30536-19-7). Primarily recognized as a pivotal intermediate in the synthesis of the muscle relaxant Tizanidine, this compound's benzothiadiazole core also imparts potential for its use in the development of novel dyes, agrochemicals, and as a scaffold for new therapeutic agents with potential antimicrobial and anticancer activities. This document details established experimental protocols, presents key data in structured tables, and visualizes synthetic pathways to support researchers and drug development professionals in leveraging the unique characteristics of this versatile molecule.

Chemical and Physical Properties

This compound is a yellow-colored crystalline powder.[1] Its core structure is a fusion of a benzene (B151609) ring and a thiadiazole ring, with an amino and a chloro substituent on the benzene ring. These functional groups are critical to its reactivity and utility in various synthetic applications.[2][3]

Table 1: Physicochemical Properties of CAS 30536-19-7

| Property | Value | Reference(s) |

| IUPAC Name | 5-chloro-2,1,3-benzothiadiazol-4-amine | [4] |

| Synonyms | 4-Amino-5-chloropiazthiole, 5-Chloro-2,1,3-benzothiadiazol-4-amine, Tizanidine Related Compound A | [2][5] |

| Molecular Formula | C₆H₄ClN₃S | [4] |

| Molecular Weight | 185.64 g/mol | [4] |

| Appearance | Light yellow to orange powder/crystal | [2] |

| Melting Point | 87 - 91 °C | |

| Boiling Point | 316.4 °C (Predicted) | [2] |

| Solubility | Soluble in Methanol and Ethyl Acetate; Slightly soluble in DMSO | [5] |

| InChI Key | MURNIACGGUSMAP-UHFFFAOYSA-N | [2] |

Synthesis

The primary synthetic route to this compound involves the reduction of its nitro precursor, 5-chloro-4-nitro-2,1,3-benzothiadiazole (B1347146).[2]

Experimental Protocol: Synthesis of this compound

Method: Reduction of 5-chloro-4-nitro-2,1,3-benzothiadiazole.

Reagents and Materials:

-

5-chloro-4-nitro-2,1,3-benzothiadiazole

-

Iron powder

-

Hydrochloric acid

-

Solvent (e.g., ethanol (B145695)/water mixture)

Procedure:

-

Suspend 5-chloro-4-nitro-2,1,3-benzothiadiazole in a suitable solvent system such as an ethanol and water mixture.

-

Add iron powder to the suspension.

-

Heat the mixture and add hydrochloric acid dropwise to initiate and sustain the reduction reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the hot reaction mixture to remove the iron and iron salts.

-

Cool the filtrate to allow the product, this compound, to crystallize.

-

Collect the crystals by filtration, wash with cold water, and dry under vacuum.

This method is a common and industrially viable approach for the synthesis of this compound.[2]

Caption: Synthesis of this compound.

Applications in Pharmaceutical Development

The most significant application of this compound is as a key starting material in the synthesis of Tizanidine, a centrally acting α2-adrenergic agonist used as a muscle relaxant.[2][6]

Synthesis of Tizanidine

The synthesis of Tizanidine from this compound typically involves a condensation and cyclization reaction.[2]

Experimental Protocol: Synthesis of Tizanidine

Method: Condensation with 1-acetyl-2-imidazolidinone.[2][7]

Reagents and Materials:

-

This compound

-

1-acetyl-2-imidazolidinone

-

Phosphorus oxychloride (POCl₃)

-

Ice-cold water

-

Sodium hydroxide (B78521) solution

Procedure:

-

To a reaction vessel, add this compound and 1-acetyl-2-imidazolidinone.

-

Add phosphorus oxychloride (POCl₃), which acts as both a solvent and a dehydrating agent.

-

Heat the reaction mixture, typically at 50-60°C, for an extended period (e.g., 30-40 hours), monitoring the reaction by TLC.[2]

-

After the reaction is complete, distill off the excess phosphorus oxychloride under reduced pressure.

-

Carefully pour the residue into ice-cold water.

-

Neutralize the acidic solution with a sodium hydroxide solution to precipitate the Tizanidine base.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry.

-

The crude Tizanidine can be further purified by recrystallization.

Yields for this process can be optimized to be in the range of 70-94%.[2]

References

- 1. Fluorescent probes based on benzothiazole-spiropyran derivatives for pH monitoring in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 30536-19-7 | Benchchem [benchchem.com]

- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C6H4ClN3S | CID 771620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound | 30536-19-7 [smolecule.com]

- 6. RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride - Google Patents [patents.google.com]

- 7. EP0644192B1 - A process for making a benzothiadiazole derivative - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 4-Amino-5-chloro-2,1,3-benzothiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-Amino-5-chloro-2,1,3-benzothiadiazole, a key intermediate in the pharmaceutical industry, most notably in the production of the muscle relaxant Tizanidine. This document details the necessary starting materials, step-by-step experimental protocols, and a comparative analysis of different synthetic methodologies.

Introduction

This compound is a heterocyclic amine that serves as a critical building block in organic synthesis.[1][2][3] Its primary application lies in the pharmaceutical sector as a precursor to Tizanidine.[4] The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. This guide will explore the most common and effective pathways for its preparation, providing detailed experimental procedures and quantitative data to aid researchers in their synthetic endeavors.

Overall Synthesis Pathway

The most established synthetic route to this compound begins with 4-chloro-1,2-phenylenediamine. The overall transformation involves three key steps:

-

Cyclization: Formation of the benzothiadiazole ring system to yield 5-chloro-2,1,3-benzothiadiazole.

-

Nitration: Introduction of a nitro group at the 4-position to produce 5-chloro-4-nitro-2,1,3-benzothiadiazole.

-

Reduction: Conversion of the nitro group to the desired amino group to afford the final product.

This overall workflow is depicted in the diagram below.

Experimental Protocols

Step 1: Synthesis of 5-chloro-2,1,3-benzothiadiazole

The initial step involves the cyclization of 4-chloro-1,2-phenylenediamine with a sulfur-containing reagent, typically thionyl chloride, to form the benzothiadiazole ring.

Experimental Protocol:

-

In a well-ventilated fume hood, a solution of 4-chloro-1,2-phenylenediamine in an inert solvent such as dichloromethane (B109758) or toluene (B28343) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Thionyl chloride is added dropwise to the stirred solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess thionyl chloride and solvent are removed under reduced pressure.

-

The residue is then carefully neutralized with an aqueous solution of a weak base, such as sodium bicarbonate.

-

The resulting solid is collected by filtration, washed with water, and dried to afford 5-chloro-2,1,3-benzothiadiazole. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

References

An In-depth Technical Guide to the Photophysical Properties of 4-N-Substituted Benzothiadiazoles

For Researchers, Scientists, and Drug Development Professionals

The 2,1,3-benzothiadiazole (B189464) (BTD) scaffold is a cornerstone in the development of advanced fluorescent probes and materials. Its electron-deficient nature, coupled with high photostability and sensitivity to the local environment, makes it an ideal building block for creating highly tunable fluorophores.[1] This guide focuses on derivatives functionalized at the 4-position with nitrogen-containing substituents, a modification that profoundly influences their photophysical characteristics and opens avenues for applications in cellular imaging and diagnostics, particularly in oncology.[2][3]

Core Photophysical Properties: A Quantitative Overview

The introduction of N-substituents at the 4-position of the benzothiadiazole core creates a donor-π-acceptor (D-π-A) system, where the amino group acts as the electron donor and the BTD moiety as the acceptor.[2] This electronic arrangement is responsible for the characteristic intramolecular charge transfer (ICT) character of their absorption and emission profiles, leading to notable solvatochromism—a change in spectral properties with solvent polarity.[1][2]

A systematic study of a series of fifteen 4-N-substituted BTD derivatives reveals how modifications to the amine substituent allow for fine-tuning of their spectral properties. The data presented below, compiled from comprehensive photophysical studies, illustrates the absorption and emission characteristics of these compounds in solvents of varying polarity.[1]

Table 1: Photophysical Data for 4-N-Substituted Benzothiadiazole Derivatives in Toluene (Nonpolar)

| Compound ID | N-Substituent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_F (%) |

| 1 | -NH₂ | 422 | 4700 | 525 | 4700 | 88 |

| 2 | -NH(CO)CH₃ | 388 | 5900 | 486 | 5400 | 96 |

| 3 | -NH(CO)Ph | 398 | 8300 | 506 | 5600 | 97 |

| 4 | -N(CO)₂C₆H₄ | 350 | 5600 | 440 | 6000 | 96 |

| 5 | -N(SO₂)₂CH₃ | 362 | 2600 | 438 | 5100 | 93 |

| 6 | -NH(4-MeOPh) | 454 | 8000 | 548 | 3900 | 96 |

| 7 | -NH(4-CF₃Ph) | 436 | 7000 | 536 | 4400 | 96 |

| 8 | -N(Me)₂ | 450 | 5500 | 534 | 3600 | 94 |

| 9 | -N(Ph)₂ | 458 | 8600 | 538 | 3400 | 97 |

| 10 | Pyrrolidin-1-yl | 462 | 7000 | 545 | 3500 | 95 |

| 11 | Piperidin-1-yl | 457 | 6400 | 544 | 3700 | 95 |

| 12 | Morpholin-4-yl | 448 | 6600 | 544 | 4100 | 96 |

| 13 | 4-Me-piperazin-1-yl | 458 | 6600 | 547 | 3800 | 96 |

| 14 | Indolin-1-yl | 482 | 8100 | 559 | 2900 | 96 |

| 15 | Carbazol-9-yl | 385 | 11400 | 464 | 4700 | 97 |

Data sourced from Doloczki et al., RSC Adv., 2022, 12, 14544-14550.[1]

Table 2: Photophysical Data for 4-N-Substituted Benzothiadiazole Derivatives in Dichloromethane (DCM, Polar Aprotic)

| Compound ID | N-Substituent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_F (%) |

| 1 | -NH₂ | 448 | 4500 | 610 | 6100 | 25 |

| 2 | -NH(CO)CH₃ | 400 | 5700 | 554 | 7200 | 38 |

| 3 | -NH(CO)Ph | 410 | 8000 | 574 | 7100 | 22 |

| 4 | -N(CO)₂C₆H₄ | 352 | 5800 | 468 | 6900 | 21 |

| 5 | -N(SO₂)₂CH₃ | 364 | 2600 | 468 | 6300 | 11 |

| 6 | -NH(4-MeOPh) | 480 | 7900 | 624 | 5200 | 42 |

| 7 | -NH(4-CF₃Ph) | 458 | 7000 | 606 | 5700 | 32 |

| 8 | -N(Me)₂ | 476 | 5600 | 602 | 4600 | 26 |

| 9 | -N(Ph)₂ | 476 | 8900 | 586 | 4200 | 77 |

| 10 | Pyrrolidin-1-yl | 488 | 7200 | 612 | 4500 | 28 |

| 11 | Piperidin-1-yl | 482 | 6700 | 610 | 4700 | 27 |

| 12 | Morpholin-4-yl | 470 | 6900 | 608 | 5200 | 18 |

| 13 | 4-Me-piperazin-1-yl | 482 | 6900 | 612 | 4800 | 24 |

| 14 | Indolin-1-yl | 506 | 8500 | 619 | 3900 | 46 |

| 15 | Carbazol-9-yl | 388 | 11500 | 482 | 5400 | 95 |

Data sourced from Doloczki et al., RSC Adv., 2022, 12, 14544-14550.[1]

Key Structure-Property Relationships

The electronic nature of the N-substituent directly modulates the energy of the ICT state. Electron-donating groups (like alkylamines) and extended π-systems (like carbazole) influence the absorption and emission maxima. A key observation is the pronounced positive solvatochromism, where emission wavelengths undergo a significant red-shift in more polar solvents. This is attributed to the stabilization of the more polar excited state. Notably, fluorescence quantum yields tend to be high in nonpolar environments and decrease in polar solvents, a common characteristic for ICT dyes.[1][2]

Application in Cellular Imaging: Lipid Droplet Probes

Several 4-N-substituted BTD derivatives have emerged as excellent fluorescent probes for imaging intracellular lipid droplets (LDs), which are crucial organelles in cancer cell metabolism.[2][3] A strong correlation exists between the lipophilicity of the dye (log P ≥ 4) and its specificity for LDs. These probes exhibit bright fluorescence in the nonpolar lipidic environment of the LDs, making them powerful tools for cancer diagnosis and monitoring therapeutic response.[2]

Experimental Protocols

Accurate characterization of photophysical properties is essential. The following are generalized protocols for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε).

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of the BTD derivative of known concentration (e.g., 1 mM) in a spectroscopic grade solvent.

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution. For determination of ε, concentrations should yield absorbance values between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[4]

-

Measurement:

-

Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.

-

Record the absorption spectrum of each diluted sample over the desired wavelength range (e.g., 250-700 nm).[5]

-

The wavelength of maximum absorbance is λ_abs.

-

-

Calculation of ε: Use the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length (1 cm). Plot A vs. c; the slope of the linear fit is ε.

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima (λ_ex, λ_em) and the Stokes shift.

Methodology:

-

Sample Preparation: Use a dilute solution with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.[6]

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Emission Spectrum: Excite the sample at its λ_abs and record the emission spectrum. The peak of this spectrum is λ_em.

-

Excitation Spectrum: Set the emission monochromator to λ_em and scan the excitation wavelengths. The resulting spectrum should match the absorption spectrum.

-

-

Calculation of Stokes Shift: Calculate in wavenumbers (cm⁻¹) using the formula: Stokes Shift = (1/λ_abs - 1/λ_em) x 10⁷.

Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)

Objective: To measure the efficiency of fluorescence.[7]

Methodology:

-

Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield (Φ_std) and absorption/emission in a similar spectral region to the sample.[6][8]

-

Sample Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. Ensure the absorbance at the excitation wavelength is below 0.1 for all solutions.[9]

-

Data Acquisition:

-

Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.

-

Measure the corrected fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurement.

-

-

Calculation: The quantum yield of the sample (Φ_smp) is calculated using the following equation:

Φ_smp = Φ_std * (I_smp / I_std) * (A_std / A_smp) * (n_smp² / n_std²)

Where:

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.[8]

-

Fluorescence Lifetime (τ) Determination

Objective: To measure the average time the molecule spends in the excited state.

Methodology:

-

Technique: Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate method.[10][11]

-

Instrumentation: A TCSPC system consists of a pulsed light source (e.g., picosecond diode laser), a fast single-photon detector, and timing electronics.[12]

-

Measurement:

-

The sample is excited with a high-repetition-rate light pulse.

-

The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon.[10]

-

This process is repeated millions of times to build a histogram of photon arrival times, which represents the fluorescence decay curve.

-

-

Analysis:

-

Measure an Instrument Response Function (IRF) using a scattering solution.

-

The sample's fluorescence decay curve is fitted to an exponential function (or multi-exponential function) after deconvolution with the IRF. The time constant(s) of the fit represent the fluorescence lifetime(s).

-

References

- 1. Photophysical characterization and fluorescence cell imaging applications of 4- N -substituted benzothiadiazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01404A [pubs.rsc.org]

- 2. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photophysical characterization and fluorescence cell imaging applications of 4- N-substituted benzothiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 5. scribd.com [scribd.com]

- 6. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]

- 7. jasco-global.com [jasco-global.com]

- 8. agilent.com [agilent.com]

- 9. shimadzu.com [shimadzu.com]

- 10. Time-resolved Fluorescence | PicoQuant [picoquant.com]

- 11. Time-Resolved Fluorescence Spectroscopy and Fluorescence Lifetime Imaging Microscopy for Characterization of Dendritic Polymer Nanoparticles and Applications in Nanomedicine [mdpi.com]

- 12. horiba.com [horiba.com]

A Comprehensive Technical Guide to 2,1,3-Benzothiadiazole Derivatives: Synthesis, Properties, and Applications

The 2,1,3-benzothiadiazole (B189464) (BTD) scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry, materials science, and diagnostics.[1] Its electron-deficient nature, rigid planar structure, and versatile functionalization potential make it a valuable building block for the development of novel therapeutic agents, fluorescent probes, and organic electronics.[1][2] This technical guide provides a comprehensive overview of the key methods for the functionalization of the BTD core, presents quantitative data in structured tables, details experimental protocols for seminal reactions, and visualizes relevant biological pathways and experimental workflows.

Core Synthesis and Functionalization Strategies

The synthesis of the 2,1,3-benzothiadiazole core typically involves the reaction of an ortho-phenylenediamine with a sulfur-containing reagent. A common and high-yielding method is the reaction of o-phenylenediamine (B120857) with two equivalents of thionyl chloride in pyridine.[3]

The functionalization of the 2,1,3-benzothiadiazole ring can be broadly categorized into electrophilic substitution, nucleophilic aromatic substitution (SAr), and transition-metal-catalyzed cross-coupling reactions. The reactivity of the benzenoid ring is heavily influenced by the electron-withdrawing nature of the fused thiadiazole ring, which deactivates the ring towards electrophilic attack and activates it for nucleophilic substitution, particularly when substituted with good leaving groups.[1]

Electrophilic Aromatic Substitution

Due to the electron-deficient character of the BTD ring system, electrophilic aromatic substitution reactions generally require harsh conditions.[1] Nitration and bromination are the most common examples of this type of functionalization.

-

Nitration: The nitration of 2,1,3-benzothiadiazole typically yields the 4-nitro derivative, which can be a precursor to other functionalized analogs.[1]

-

Bromination: Bromination of the BTD core is a key transformation, often leading to the formation of 4,7-dibromo-2,1,3-benzothiadiazole (B82695), a versatile building block for further functionalization through cross-coupling reactions.[1][3]

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds on the BTD core. The readily available 4,7-dibromo-2,1,3-benzothiadiazole is a common starting material for these transformations, including Suzuki and Stille coupling reactions.[1][4] More recent methods have also demonstrated the utility of Ir-catalyzed C-H borylation to access versatile 5-boryl or 4,6-diboryl BTD building blocks for further derivatization.[5][6]

Photophysical Properties of 2,1,3-Benzothiadiazole Derivatives

2,1,3-Benzothiadiazole derivatives are known for their interesting photophysical properties, including strong fluorescence and large Stokes shifts.[7] These properties are highly tunable through chemical modification of the BTD core, making them excellent candidates for fluorescent probes and materials for organic light-emitting diodes (OLEDs).[7][8][9] The electron-deficient nature of the BTD unit makes it a key component in donor-acceptor-donor (D-A-D) type molecules, where intramolecular charge transfer (ICT) plays a crucial role in their photophysical behavior.[4]

The photophysical properties of a series of N-substituted benzothiadiazoles have been investigated, with some compounds emerging as excellent fluorescent probes for imaging lipid droplets in cancer cells.[7] A correlation between high lipophilicity (log P ≥ 4) and lipid droplet specificity has been established.[7]

Applications in Medicinal Chemistry

The BTD scaffold is a prominent feature in the design of various therapeutic agents, particularly in oncology. Derivatives of BTD have been investigated as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[10][11][12]

Anticancer Activity

Several studies have reported the synthesis and evaluation of benzothiadiazole derivatives as potential anticancer agents. For instance, novel 2,3-dihydropyrido[2,3-d]pyrimidin-4-one and pyrrolo[2,1-b][7][13]benzothiazole derivatives have shown significant cytotoxicity against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines, with some compounds exhibiting higher potency than the reference drug doxorubicin.[14]

The mechanism of action for many of these compounds involves the modulation of key signaling pathways that are often dysregulated in cancer. One such pathway is the EGFR/PI3K/Akt signaling cascade, which is central to cell survival and proliferation.[15] Inhibition of this pathway is a major strategy in cancer therapy, and some benzothiadiazole derivatives have shown potential to target components of this pathway.[15]

Quantitative Data Summary

The following tables summarize key quantitative data for various 2,1,3-benzothiadiazole derivatives from the literature.

Table 1: Anticancer Activity of Selected Benzothiadiazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-(benzo[d]thiazol-2-yl)-2-(5-(1-(2-chlorophenoxy)propyl)-1,3,4-oxadiazol-2-ylthio)acetamide | CCRF-CEM (Leukemia) | 12 ± 2 | [10] |

| N-(benzo[d]thiazol-2-yl)-2-(5-(1-(3,4-dichlorophenoxy)ethyl)-1,3,4-oxadiazol-2-ylthio)acetamide | CCRF-CEM (Leukemia) | 8 ± 1 | [10] |

| Thiourea containing benzothiazole (B30560) derivative 3 | U-937 | 16.23 ± 0.81 | [10] |

| 5-(4-chlorophenyl)-2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivative (7a) | NCI-H460 (Lung) | 1.89 | [14] |

| 5-(4-chlorophenyl)-2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivative (7a) | HepG2 (Liver) | 2.01 | [14] |

| 5-(4-chlorophenyl)-2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivative (7a) | HCT-116 (Colon) | 2.11 | [14] |

| 5-(4-methoxyphenyl)-2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivative (7d) | NCI-H460 (Lung) | 2.01 | [14] |

| 5-(4-methoxyphenyl)-2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivative (7d) | HepG2 (Liver) | 2.21 | [14] |

| 5-(4-methoxyphenyl)-2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivative (7d) | HCT-116 (Colon) | 2.34 | [14] |

| 2-(4-chlorophenyl)pyrrolo[2,1-b][7][13]benzothiazole derivative (9a) | NCI-H460 (Lung) | 2.98 | [14] |

| 2-(4-chlorophenyl)pyrrolo[2,1-b][7][13]benzothiazole derivative (9a) | HepG2 (Liver) | 3.12 | [14] |

| 2-(4-chlorophenyl)pyrrolo[2,1-b][7][13]benzothiazole derivative (9a) | HCT-116 (Colon) | 3.43 | [14] |

| 2-(4-methoxyphenyl)pyrrolo[2,1-b][7][13]benzothiazole derivative (9d) | NCI-H460 (Lung) | 3.11 | [14] |

| 2-(4-methoxyphenyl)pyrrolo[2,1-b][7][13]benzothiazole derivative (9d) | HepG2 (Liver) | 3.42 | [14] |

| 2-(4-methoxyphenyl)pyrrolo[2,1-b][7][13]benzothiazole derivative (9d) | HCT-116 (Colon) | 3.65 | [14] |

Table 2: Photophysical Properties of Selected 2,1,3-Benzothiadiazole Derivatives

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Stokes Shift (nm) | Reference |

| LD-BTD1 | Apolar Solvents | - | - | High | Large | [7] |

| 2a | Dichloromethane | 311, 452 | - | - | - | [4] |

| 2b | Dichloromethane | 370, 480 | - | - | - | [4] |

| 2c | Dichloromethane | 352, 526 | - | - | - | [4] |

| 2d | Dichloromethane | 340, 475 | - | - | - | [4] |

| 4,7-dithien-2-yl-2,1,3-benzothiadiazole | PMMA matrix | - | - | 0.90 | - | [16] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and characterization of 2,1,3-benzothiadiazole derivatives.

Protocol 1: Synthesis of 4-Nitro-2,1,3-benzothiadiazole[1]

-

Preparation of Nitrating Mixture: A mixture of 24 mL of 98% H₂SO₄ and 8 mL of 70% HNO₃ is prepared in a flask and cooled in a liquid nitrogen bath until frozen.

-

Reaction: To the frozen acid mixture, 2.00 g (14.7 mmol) of 2,1,3-benzothiadiazole is added. The reaction mixture is allowed to warm to room temperature and stirred for three hours.

-

Work-up: After the reaction is complete, the mixture is carefully poured into ice water.

-

Isolation: The resulting precipitate is collected by filtration, washed with water, and dried to yield 4-nitro-2,1,3-benzothiadiazole.

Protocol 2: Suzuki Coupling for the Synthesis of 4,7-Diaryl-2,1,3-benzothiadiazole[1]

-

Reaction Setup: In a reaction vessel, combine 4,7-dibromo-2,1,3-benzothiadiazole (1 equiv.), the desired arylboronic acid (2.2 equiv.), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a phosphine (B1218219) ligand like SPhos (4 mol%).

-

Addition of Base and Solvent: Add a base, typically K₃PO₄ (3 equiv.), and a degassed solvent system, such as a 4:1 mixture of dioxane and water.

-

Reaction Conditions: The reaction mixture is heated at 100 °C under an inert atmosphere (e.g., nitrogen or argon) for 15-20 hours, or until completion as monitored by TLC or LC-MS.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 4,7-diaryl-2,1,3-benzothiadiazole.

Protocol 3: Stille Coupling for the Synthesis of 4,7-Di(thiophen-2-yl)-2,1,3-benzothiadiazole[1]

-

Reaction Setup: In a nitrogen-flushed reaction flask, dissolve 4,7-dibromo-2,1,3-benzothiadiazole (200 mg, 0.680 mmol) and 2-(tributylstannyl)thiophene (B31521) (558.27 mg, 1.492 mmol) in 4 mL of toluene.

-

Degassing: Purge the solution with nitrogen for 15 minutes.

-

Catalyst Addition: Add tris(dibenzylideneacetone)palladium(0) (12 mg, 0.014 mmol) and tri(o-tolyl)phosphine (21.2 mg, 0.05 mmol) to the reaction mixture. Flush the mixture with nitrogen for an additional 15 minutes.

-

Reaction Conditions: The reaction mixture is then heated to reflux at 110 °C for 24 hours under an inert atmosphere.

-

Work-up and Purification: After completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic phases are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of 2,1,3-benzothiadiazole derivatives.

Caption: General synthesis workflow for functionalized BTD derivatives.

Caption: Potential inhibition of the EGFR/PI3K/Akt pathway by BTD derivatives.

Conclusion and Future Directions

The 2,1,3-benzothiadiazole core represents a versatile and highly valuable scaffold in modern chemical and biomedical research. The functionalization strategies outlined in this guide, including electrophilic substitution, nucleophilic aromatic substitution, and a variety of cross-coupling reactions, provide a robust toolbox for the synthesis of a diverse array of derivatives.[1] The unique photophysical properties of these compounds have led to their successful application as fluorescent probes for cellular imaging.[13][17] Furthermore, the potent biological activities exhibited by many BTD derivatives, particularly in the area of oncology, highlight their potential for the development of new therapeutic agents.[10][11][12] Future research will likely focus on the development of more efficient and selective synthetic methodologies, the fine-tuning of photophysical properties for advanced imaging applications, and the elucidation of the precise mechanisms of action for biologically active derivatives to guide the design of next-generation drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.polyu.edu.hk [research.polyu.edu.hk]

- 9. Recent progress of electronic materials based on 2,1,3-benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes | Semantic Scholar [semanticscholar.org]

- 10. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. Photophysical properties and excited state dynamics of 4,7-dithien-2-yl-2,1,3-benzothiadiazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 5-chloro-2,1,3-benzothiadiazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-chloro-2,1,3-benzothiadiazol-4-amine (CAS No: 30536-19-7). A key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, this compound's unique molecular structure makes it a subject of significant interest. This document details its core properties, established synthesis protocols, and its pivotal role in the production of the muscle relaxant, Tizanidine. Included are detailed experimental methodologies, tabulated quantitative data, and diagrams illustrating synthetic workflows and the biological signaling pathway of its principal derivative.

Core Properties

5-chloro-2,1,3-benzothiadiazol-4-amine is a halogenated heterocyclic compound.[1] Its structural characteristics, particularly the electron-deficient benzothiadiazole core combined with an amino group, are key to its reactivity and utility as a chemical building block.[2]

Physical and Chemical Data

The key physical and chemical properties of 5-chloro-2,1,3-benzothiadiazol-4-amine are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 5-chloro-2,1,3-benzothiadiazol-4-amine | [3] |

| Synonyms | 4-Amino-5-chloro-2,1,3-benzothiadiazole, 4-Amino-5-chloropiazthiole | [4] |

| CAS Number | 30536-19-7 | [5] |

| Molecular Formula | C₆H₄ClN₃S | [5] |

| Molecular Weight | 185.63 g/mol | [5] |

| Appearance | Light yellow to orange powder or crystalline solid | [6] |

| Melting Point | 87 - 91 °C | [6] |

| Boiling Point | 316.4 ± 22.0 °C (Predicted) | [4] |

| Density | 1.632 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in methanol (B129727) and ethyl acetate; Slightly soluble in DMSO. | [4] |

| InChI Key | MURNIACGGUSMAP-UHFFFAOYSA-N | [5] |

Spectral Data

Detailed spectral analyses are crucial for the structural confirmation and purity assessment of 5-chloro-2,1,3-benzothiadiazol-4-amine.

Mass Spectrometry: The GC-MS data available on PubChem provides key fragmentation insights.

| m/z Value | Description |

| 185 | Molecular Ion Peak (M⁺) |

| 187 | Isotope Peak for ³⁷Cl |

| 150 | Key Fragment |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: While full peak tables are not readily available in the public domain, complete ¹H NMR and ¹³C NMR spectra can be accessed through chemical databases such as ChemicalBook.[1][4] These spectra are used to confirm the compound's structure. Similarly, IR spectra are available for structural analysis.

Synthesis and Reactivity

Synthesis of 5-chloro-2,1,3-benzothiadiazol-4-amine

The most established route for synthesizing the title compound is through the reduction of its nitro-substituted precursor, 5-chloro-4-nitro-2,1,3-benzothiadiazole (B1347146).[2]

Experimental Protocol: Reduction of Nitro-Precursor [2] A common and industrially viable method for this transformation is as follows:

-

Reaction Setup: 5-chloro-4-nitro-2,1,3-benzothiadiazole is suspended in an acidic medium, typically using hydrochloric acid.

-

Reducing Agent: Iron powder is added portion-wise to the suspension. The use of iron is favored for its effectiveness and lower cost.

-

Reaction Conditions: The reaction is stirred, often with gentle heating, to facilitate the reduction of the nitro group (-NO₂) to a primary amine group (-NH₂).

-

Work-up: Upon completion, the reaction mixture is neutralized. The product, 5-chloro-2,1,3-benzothiadiazol-4-amine, is then extracted using an appropriate organic solvent and purified, typically through recrystallization.

Synthesis workflow for the title compound.

Key Reactivity and Use in Tizanidine Synthesis

The amino group of 5-chloro-2,1,3-benzothiadiazol-4-amine is the primary site for molecular elaboration, making it a crucial intermediate.[2] Its most significant application is in the synthesis of Tizanidine, a centrally acting α₂-adrenergic agonist used as a muscle relaxant.[7]

Experimental Protocol: Synthesis of Tizanidine [7] A widely cited method for the synthesis of Tizanidine involves the condensation and cyclization of 5-chloro-2,1,3-benzothiadiazol-4-amine with 1-acetyl-2-imidazolidinone (B193065).

-

Reactants: 18.6 g of 5-chloro-2,1,3-benzothiadiazol-4-amine and 12.7 g of 1-acetyl-2-imidazolidinone are used.[7]

-

Solvent and Activating Agent: 350 ml of phosphorus oxychloride (POCl₃) serves as both the solvent and a dehydrating/activating agent.[7]

-

Reaction Conditions: The mixture is stirred and heated to 50-60 °C for an extended period of 30-40 hours.[7]

-

Work-up and Isolation: After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured into ice water and neutralized with a sodium hydroxide (B78521) solution to precipitate the crude product.[7]

-

Purification: The resulting solid (Tizanidine) is collected by filtration, washed with water, dried, and can be further purified by recrystallization from a suitable solvent like a methanol/chloroform mixture.[7]

Biological Significance: Role as a Precursor to Tizanidine

While 5-chloro-2,1,3-benzothiadiazol-4-amine is primarily an intermediate, its derivative, Tizanidine, has significant biological activity. Understanding this activity is crucial for drug development professionals. Tizanidine's therapeutic effect as a myotonolytic agent is derived from its agonistic activity at α₂-adrenergic receptors, primarily within the spinal cord.

Tizanidine's Mechanism of Action

Tizanidine reduces muscle spasticity by enhancing presynaptic inhibition of spinal motor neurons. This action decreases the release of excitatory amino acids, such as glutamate (B1630785) and aspartate, ultimately reducing the facilitation of spinal motor neurons and decreasing muscle tone.

The signaling pathway is initiated by Tizanidine binding to the α₂-adrenergic receptor, a G-protein coupled receptor (GPCR). This activates an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase. The inhibition of adenylyl cyclase leads to decreased intracellular levels of cyclic AMP (cAMP), which ultimately results in the inhibition of excitatory neurotransmitter release from the presynaptic terminal.

Signaling pathway of Tizanidine.

Applications

Beyond its primary role in pharmaceuticals, 5-chloro-2,1,3-benzothiadiazol-4-amine is a versatile intermediate with applications in several industries:

-

Pharmaceuticals: It is a vital building block for new therapeutic agents, with research exploring potential antimicrobial and anticancer properties.[8]

-

Agrochemicals: The compound serves as an intermediate in the synthesis of certain herbicides and pesticides, contributing to crop protection.[8]

-

Dyes and Pigments: It is used in the production of advanced dyes and pigments, imparting high stability and lightfastness to the final products.[8]

Safety and Handling

Based on aggregated GHS data, 5-chloro-2,1,3-benzothiadiazol-4-amine is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H411: Toxic to aquatic life with long-lasting effects.

Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area. It is classified as a combustible solid.[5]

Conclusion

5-chloro-2,1,3-benzothiadiazol-4-amine is a high-value chemical intermediate with a well-defined profile. Its physical and chemical properties are well-characterized, and established synthetic protocols facilitate its use in various industrial applications. Its critical role as the primary precursor to the muscle relaxant Tizanidine underscores its importance in medicinal chemistry and drug development. The continued exploration of this and similar benzothiadiazole structures promises to yield further innovations in pharmaceuticals, materials science, and agrochemicals.

References

- 1. This compound(30536-19-7) 13C NMR spectrum [chemicalbook.com]

- 2. RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride - Google Patents [patents.google.com]

- 3. This compound | C6H4ClN3S | CID 771620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(30536-19-7) 1H NMR spectrum [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. chempoint.com [chempoint.com]

- 7. EP0644192B1 - A process for making a benzothiadiazole derivative - Google Patents [patents.google.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

4-Amino-5-chloro-2,1,3-benzothiadiazole: A Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Amino-5-chloro-2,1,3-benzothiadiazole (CAS No: 30536-19-7) is a heterocyclic amine that serves as a crucial intermediate in the synthesis of various chemical compounds, most notably in the pharmaceutical industry.[1][2] It is a key precursor for the production of Tizanidine, a myotonolytic (muscle relaxant) agent.[3][4] Its utility also extends to the manufacturing of dyes, pigments, and agricultural chemicals.[1] Given its role in multi-step syntheses and its inherent chemical properties, a thorough understanding of its safety profile and associated hazards is paramount for ensuring safe handling and experimental design.

This technical guide provides a consolidated overview of the safety data, handling procedures, and potential hazards associated with this compound, compiled from material safety data sheets (MSDS) and chemical databases.

Hazard Identification and Classification

The primary hazards associated with this compound are acute oral toxicity, skin irritation, and serious eye irritation.[5][6][7] It is not classified for physical or environmental hazards in all available reports, though some sources indicate it is toxic to aquatic life with long-lasting effects.[5][7]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

Table 1: GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5][7] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[5][7] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects.[7] |

The logical flow from hazard identification to the necessary protective measures is visualized below.

Precautionary Measures and Handling

Safe handling of this compound requires adherence to specific precautionary statements and the use of appropriate personal protective equipment (PPE).

Table 2: Key Precautionary Statements (P-Statements)

| Code | Statement |

| P264 | Wash hands thoroughly after handling.[5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[6] |

| P302 + P352 | IF ON SKIN: Wash with plenty of water.[8] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

| P332 + P317 | If skin irritation occurs: Get medical help.[7] |

| P337 + P317 | If eye irritation persists: Get medical help.[7] |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[8] |

Experimental Protocol: Standard Handling Procedure

A standardized protocol for handling this compound should be followed to minimize exposure risk.

-

Engineering Controls : Handling should occur in a well-ventilated area, preferably within a chemical fume hood to prevent dust dispersion.[5] Eyewash stations and safety showers must be readily accessible.[5][9]

-

Personal Protective Equipment (PPE) :

-

Hand Protection : Wear protective gloves. Gloves must be inspected before use and disposed of properly after handling.[6]

-

Eye/Face Protection : Use safety glasses with side-shields or chemical goggles. A face shield may be required depending on the scale of work.[5]

-

Skin and Body Protection : Wear a lab coat or other protective clothing. Protective boots may be necessary for larger quantities.[5]

-

Respiratory Protection : If dust is generated and ventilation is inadequate, a dust respirator should be used in accordance with local regulations.[5]

-

-

General Hygiene : Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the product, before breaks, and at the end of the workday.[9]

-

Storage : Keep the container tightly closed and store in a cool, dark, and dry place.[5] Store away from incompatible materials such as strong oxidizing agents.[5][9]

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical. The following workflow outlines the necessary steps based on the route of exposure.

-

General Advice : In all cases, consult a physician and show them the Safety Data Sheet for the product.[6]

-

Inhalation : Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[5]

-

Skin Contact : Immediately remove all contaminated clothing. Gently wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[5][10]

-

Eye Contact : Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5][10]

-

Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center if you feel unwell.[5][10]

Physical, Chemical, and Toxicological Properties

A summary of the key physical and chemical properties is provided below. No specific quantitative toxicological data, such as LD50 or LC50 values, were available in the consulted resources. The toxicological information is limited to the GHS classifications of "Harmful if swallowed" and causing skin and eye irritation.[5][6][7]

Table 3: Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄ClN₃S | [1][6] |

| Molecular Weight | 185.63 g/mol | [1][6] |

| Appearance | Light yellow to yellow to orange powder/crystal | [1] |

| Melting Point | 87 - 91 °C | [1] |

| Boiling Point | 316.4 °C at 760 mmHg | [6] |

| Purity | ≥ 97% | [1] |

Stability and Reactivity

-

Chemical Stability : The compound is stable under normal, recommended storage conditions (cool, dark, dry).[5]

-

Possibility of Hazardous Reactions : No special reactivity has been reported. Hazardous polymerization does not occur.[5][9]

-

Conditions to Avoid : Avoid formation of dust, exposure to excess heat, and incompatible products.[9]

-

Incompatible Materials : Strong oxidizing agents, strong acids, and strong bases.[9]

-

Hazardous Decomposition Products : Under fire conditions or thermal decomposition, it may release irritating and toxic gases such as carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and sulfur oxides.[9]

Hazards in Synthetic Applications

This compound is a key intermediate in the synthesis of Tizanidine. This synthesis involves hazardous reagents and conditions that require strict safety protocols.

Experimental Protocol: Tizanidine Precursor Synthesis

The reaction involves the condensation of this compound with an imidazoline (B1206853) derivative, such as 1-acetyl-2-imidazolidinone.[3]

-

Reagents : this compound, 1-acetyl-2-imidazolidinone, Phosphorus oxychloride (POCl₃).

-

Conditions : The reaction is typically performed at elevated temperatures (50-60 °C) for extended periods (30-40 hours).[3]

-

Hazards :

-

Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water. It must be handled with extreme caution in a fume hood with appropriate PPE.

-

Elevated Temperatures/Extended Times : The reaction conditions increase the risk of thermal decomposition and require careful temperature monitoring and control.

-

The workflow below illustrates the hazardous nature of this common synthetic application.

Transport Information

When shipping, this compound is classified as a toxic solid.

Table 4: Transport Regulations

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

| ADR/RID/IATA | 2811 | Toxic solid, organic, n.o.s. (4-Amino-5-chloro-2.1.3-benzothiadiazole) | 6.1 | III |

Source:[6]

This compound is a valuable chemical intermediate with defined hazards, including acute oral toxicity and irritation to the skin and eyes. Safe handling is achievable through the consistent application of engineering controls, appropriate personal protective equipment, and adherence to established hygiene and storage protocols. Professionals in research and drug development must remain vigilant, not only to the hazards of the compound itself but also to the risks introduced by reagents and conditions in its synthetic applications. This guide serves as a foundational resource for risk assessment and the implementation of a robust safety culture when working with this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 30536-19-7 | Benchchem [benchchem.com]

- 4. This compound (30536-19-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. This compound | CAS#:30536-19-7 | Chemsrc [chemsrc.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. This compound | C6H4ClN3S | CID 771620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 30536-19-7 | TCI EUROPE N.V. [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. lgcstandards.com [lgcstandards.com]

A Technical Guide to the Biological Activities of Benzothiadiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiadiazole (BTA), a heterocyclic compound featuring a fused benzene (B151609) and thiadiazole ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are noted for a wide spectrum of biological and pharmacological properties, including antimicrobial, anticancer, antiviral, anti-inflammatory, and anticonvulsant activities.[1][2][3] The versatility of the BTA core allows for structural modifications, leading to the development of novel therapeutic agents with enhanced efficacy and selectivity.[4] This guide provides an in-depth overview of the primary biological activities of benzothiadiazole compounds, focusing on quantitative data, experimental methodologies, and the underlying molecular pathways.

Anticancer Activity

Benzothiadiazole derivatives have demonstrated significant potential in oncology, exhibiting cytotoxic effects against a broad range of human cancer cell lines.[1][5] The primary mechanism of action often involves the induction of apoptosis, or programmed cell death, through various signaling pathways.[4][6]

Mechanism of Action: Induction of Apoptosis

Many BTA derivatives induce apoptosis via the mitochondrial (intrinsic) pathway.[5][7][8] This process is initiated by an increase in intracellular Reactive Oxygen Species (ROS), leading to a loss of the mitochondrial transmembrane potential.[7][8][9] Key molecular events include the upregulation of pro-apoptotic proteins like Bax and Bad, and the downregulation of anti-apoptotic proteins such as Bcl-2.[5][7] This shift in the Bax/Bcl-2 ratio triggers the release of cytochrome c from the mitochondria into the cytosol.[5][10] Cytosolic cytochrome c then activates a cascade of caspase enzymes, particularly caspase-9 and the executioner caspase-3, culminating in DNA fragmentation and cell death.[5][10] Some derivatives have also been shown to suppress cell survival pathways like the PI3K/AKT signaling pathway.[10]

Signaling Pathway Diagram

Figure 1. Mitochondrial (intrinsic) apoptosis pathway induced by benzothiadiazole derivatives.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of BTA derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

| Compound Type / Derivative Name | Cancer Cell Line | IC50 (µM) | Reference |

| Indole-based Hydrazine Carboxamide | HT-29 (Colon) | 0.015 | [11][12] |

| H460 (Lung) | 0.28 | [11][12] | |

| A549 (Lung) | 1.53 | [11][12] | |

| MDA-MB-231 (Breast) | 0.68 | [11][12] | |

| Naphthalimide-Benzothiazole (67) | HT-29 (Colon) | 3.47 | [11][12] |

| A549 (Lung) | 3.89 | [11][12] | |

| MCF-7 (Breast) | 5.08 | [11][12] | |

| Nitro-substituted (Compound A) | HepG2 (Liver) | 38.54 (48h) | [13] |

| Fluoro-substituted (Compound B) | HepG2 (Liver) | 29.63 (48h) | [13] |

| Benzothiazole (B30560) Aniline (L1) | HepG2 (Liver) | >137 | [14] |

| Platinum (II) Complex (L1Pt) | HepG2 (Liver) | 18.5 | [14] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[15][16] It measures the metabolic activity of cells, where NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product.[15] The amount of formazan produced is directly proportional to the number of living cells.[15][16]

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7, A549)[15]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)[15]

-

Benzothiadiazole compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]

-

Sterile 96-well flat-bottom microplates[15]

-

Humidified incubator (37°C, 5% CO2)[15]

-

Microplate reader (absorbance at 570-590 nm)[17]

Procedure:

-

Cell Seeding: Harvest and count cells, then resuspend them in fresh medium to a predetermined optimal density. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight to allow for cell attachment.[18]

-

Compound Treatment: Prepare serial dilutions of the benzothiadiazole compound in culture medium. Remove the old medium from the plate and add 100 µL of the diluted compound solutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).[18]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified, 5% CO2 atmosphere.[18]

-

MTT Addition: After incubation, carefully remove the medium and add 50 µL of MTT solution to each well. Incubate the plate for an additional 4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[16][17]

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15][17]

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 590 nm.[17] A reference wavelength (e.g., 630 nm) can be used to correct for background absorbance.[17]

-